

(s)-2-Benzylaziridine: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (s)-2-Benzylaziridine

Cat. No.: B106299

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

(s)-2-Benzylaziridine is a chiral organic compound featuring a three-membered aziridine ring substituted with a benzyl group. Its strained ring structure makes it a highly reactive and valuable intermediate in asymmetric synthesis, particularly for producing pharmaceuticals and agrochemicals. However, this reactivity also necessitates stringent safety and handling protocols. This guide provides an in-depth overview of the safety, handling, experimental procedures, and properties of **(s)-2-Benzylaziridine**.

Safety and Hazard Profile

(s)-2-Benzylaziridine is classified as a hazardous substance requiring careful handling to avoid adverse health effects. The primary hazards are associated with its corrosive nature and potential toxicity.[\[1\]](#)[\[2\]](#)

GHS Hazard Classification:

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	1B	H314: Causes severe skin burns and eye damage. [2] [3]
Combustible Liquid	4	H227: Combustible liquid. [4]
Acute Toxicity (Oral)	4	H302: Harmful if swallowed. [4]
Acute Toxicity (Dermal)	4	H312: Harmful in contact with skin. [4]
Hazardous to the Aquatic Environment	Acute 3	H402: Harmful to aquatic life. [4]

Precautionary Statements (Selected):[\[2\]](#)[\[3\]](#)[\[4\]](#)

- P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
- P260: Do not breathe dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
- P302+P361+P354: IF ON SKIN: Immediately take off all contaminated clothing. Immediately rinse with water for several minutes.
- P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P316: Get emergency medical help immediately.
- P405: Store locked up.
- P501: Dispose of contents/container in accordance with local regulations.

Potential Health Effects:

- Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.[5]
- Skin: Causes severe skin burns. May be harmful if absorbed through the skin.[2][4][5]
- Eyes: Causes serious eye damage.[2][4][5]
- Ingestion: Harmful if swallowed.[4][5]

Aziridines as a class are known for their high acute toxicity. For instance, the parent compound, aziridine, has a reported oral LD50 in rats of 5–15 mg/kg bw.[6] While specific LD50 data for **(s)-2-benzylaziridine** is not readily available, its structural similarity suggests it should be handled as a potentially toxic compound.

Physical and Chemical Properties

(s)-2-Benzylaziridine is a colorless to pale beige liquid oil.[1][7] It is hygroscopic and should be stored under an inert atmosphere.[7]

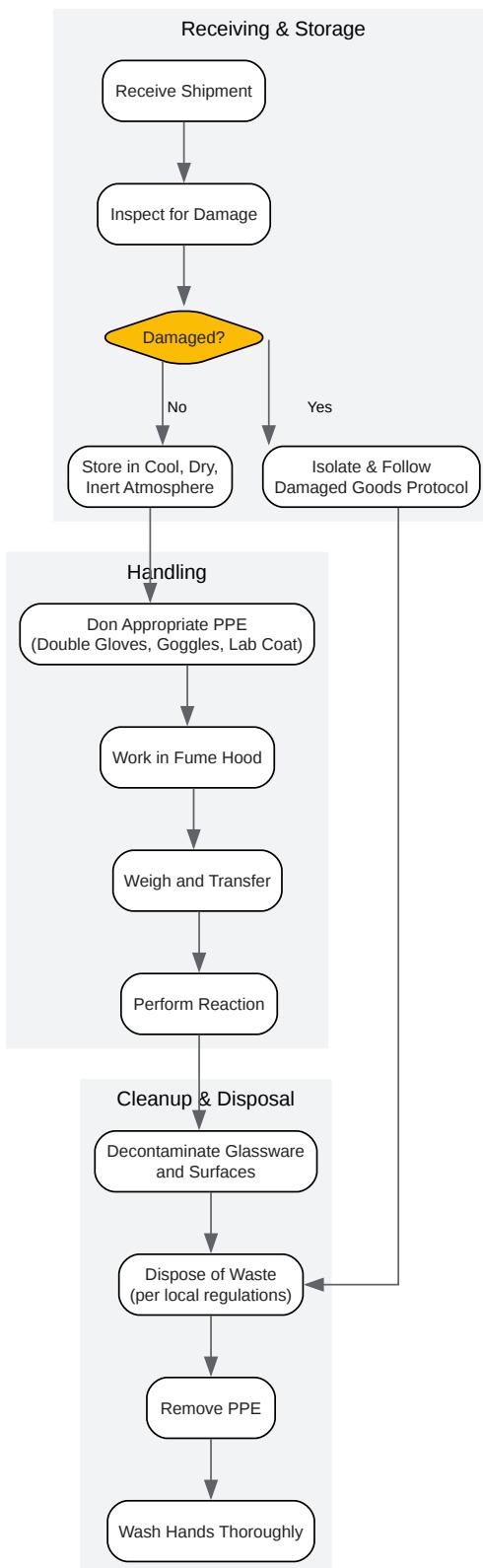
Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₁ N	[1] [2] [8]
Molecular Weight	133.19 g/mol	[2] [7] [8]
CAS Number	73058-30-7	[8]
Boiling Point	80-85 °C at 0.5 Torr; 204.589 °C at 760 mmHg	[1] [8]
Density	1.044 ± 0.06 g/cm ³ (Predicted)	[1] [8]
Flash Point	76.485 °C	[1] [8]
Vapor Pressure	0.261 mmHg at 25°C	[1] [8]
pKa	8.14 ± 0.40 (Predicted)	[1] [8]
Solubility	Slightly soluble in Chloroform, Ethanol, Methanol.	[7]
Refractive Index	1.568	[8]
InChI Key	LKQAJXTWYDNYHK-VIFPVBQESA-N	[3]

Handling, Storage, and Spill Management

Proper handling and storage procedures are critical to ensure safety when working with **(s)-2-Benzylaziridine**.

Handling:

- Work in a well-ventilated area, preferably a chemical fume hood.[\[1\]](#)
- Use personal protective equipment (PPE), including chemical-resistant gloves (double-gloving is recommended), a lab coat, and chemical safety goggles or a face shield.[\[1\]](#)[\[9\]](#)
- Avoid contact with skin, eyes, and clothing.[\[5\]](#)
- Avoid breathing vapors or mist.[\[5\]](#)


- Do not eat, drink, or smoke in the work area.[4][10]
- Wash hands thoroughly after handling.[4][10]

Storage:

- Store in a tightly sealed container in a cool, dry, and dark place.[1][8]
- Keep in a refrigerator or freezer under an inert atmosphere.[7][8] The recommended storage temperature is under -20°C.[8]
- Store away from incompatible materials such as strong oxidizing agents, strong acids, and sources of ignition.[1][5]
- The product is chemically stable under standard ambient conditions but can form explosive mixtures with air upon intense heating.[4]

Spill Management:

- In case of a spill, trained personnel wearing appropriate PPE must contain and clean it up immediately.[9]
- Evacuate the area and ensure adequate ventilation.[10]
- Absorb the spill with an inert, non-combustible material like diatomite or universal binders. [10]
- Collect the absorbed material into a suitable container for disposal.[5][10]
- Decontaminate the spill area and equipment by scrubbing with alcohol.[10]
- Do not allow the product to enter drains or water courses.[5][10]
- A spill kit should be readily available in all areas where the compound is handled.[9]

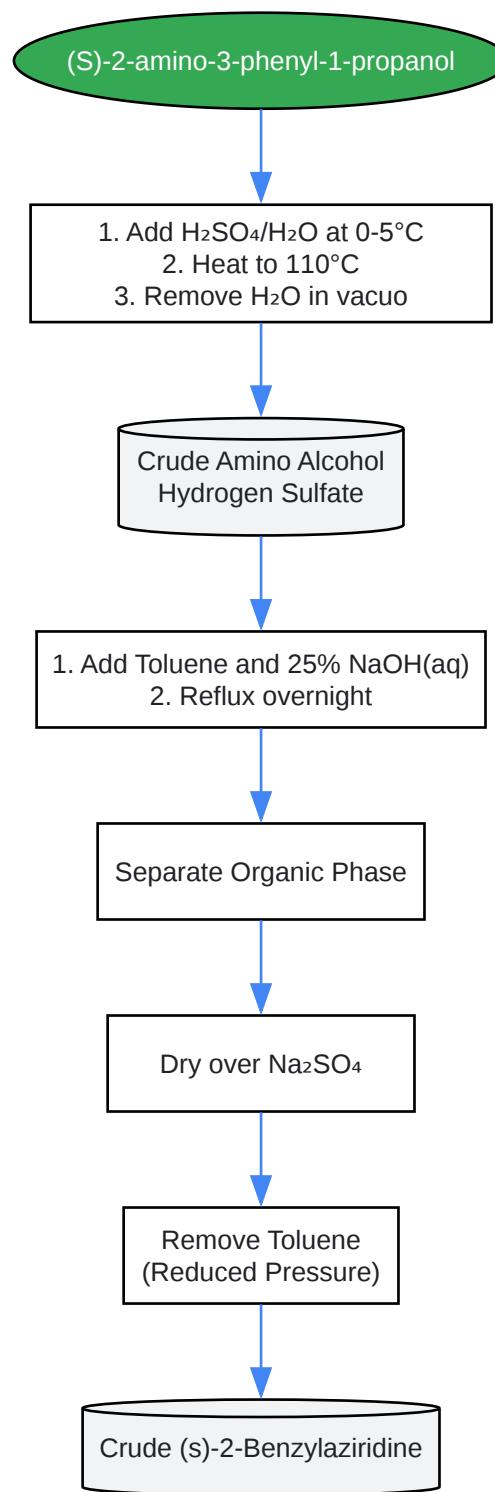
[Click to download full resolution via product page](#)

Caption: General workflow for handling **(s)-2-Benzylaziridine**.

Experimental Protocols

(S)-2-Benzylaziridine is a key intermediate in various synthetic pathways. Below are representative protocols for its synthesis and purification.

Synthesis of (S)-2-Benzylaziridine


This protocol is adapted from a procedure for synthesizing chiral aziridines from amino alcohols.[\[11\]](#)

Step 1: Formation of the Amino Alcohol Hydrogen Sulfate

- In a suitable reaction vessel, add the chiral amino alcohol, (S)-2-amino-3-phenyl-1-propanol (100 mmol), to water (10 mL).
- Cool the mixture to 0-5 °C in an ice bath.
- Slowly add a cold mixture of concentrated sulfuric acid (98%, 10 g) and water (10 mL).
- Heat the mixture to 110 °C for 3-4 hours.
- Carefully distill off the water under vacuum to yield the solid amino alcohol hydrogen sulfate.

Step 2: Cyclization to (S)-2-Benzylaziridine

- To the crude amino alcohol hydrogen sulfate from the previous step, add toluene (50 mL) and a 25 wt% aqueous solution of sodium hydroxide (NaOH) (50 mL).
- Heat the mixture to reflux and maintain for an entire night (overnight).
- After cooling to room temperature, separate the organic phase.
- Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
- Remove the solvent (toluene) under reduced pressure to obtain the crude product.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **(S)-2-Benzylaziridine**.

Purification

The crude **(s)-2-benzylaziridine** can be purified using column chromatography.[11]

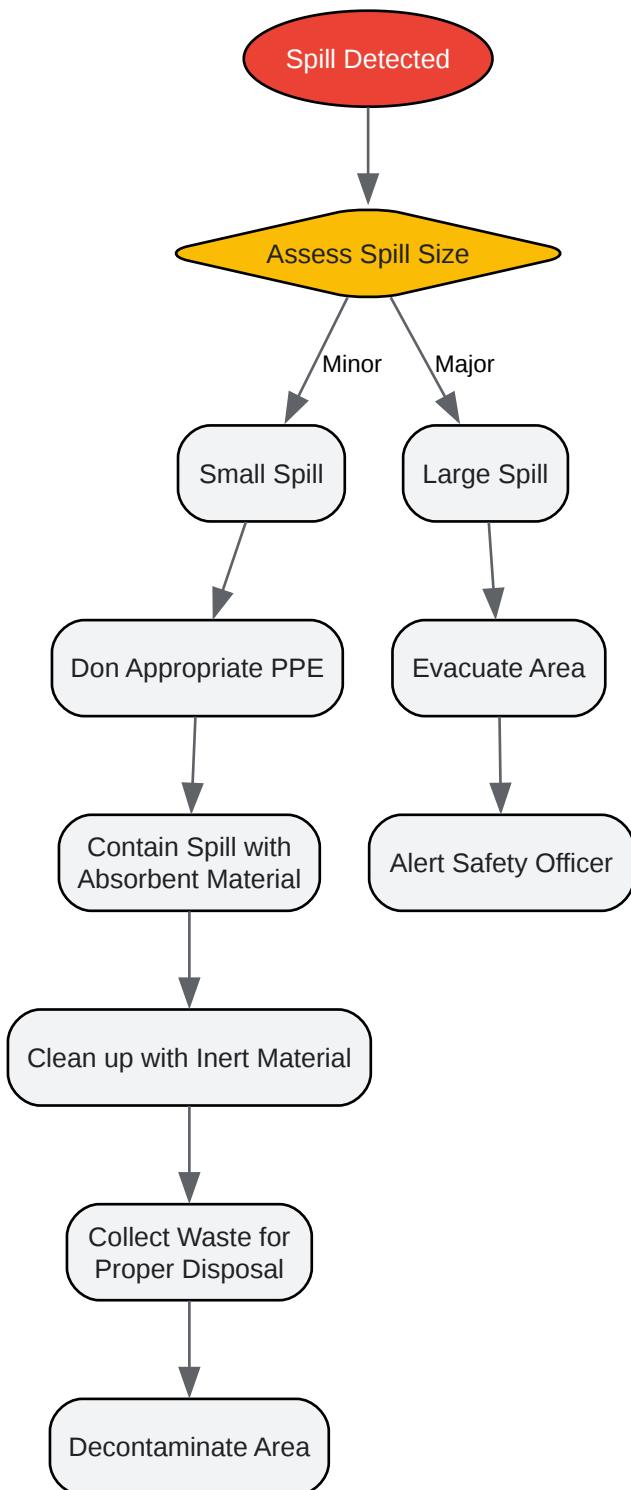
- Prepare a silica gel column.
- Dissolve the crude product in a minimal amount of a suitable solvent.
- Load the dissolved product onto the column.
- Elute the column with a solvent system of petroleum ether/EtOAc/Et₃N in a 5:1:1 volumetric ratio.[11]
- Collect the fractions containing the pure product.
- Combine the pure fractions and remove the eluent under reduced pressure to afford the final product as a colorless oil.[11]

Spectroscopic Analysis

Characterization of the final product is typically performed using NMR and IR spectroscopy.

- ¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the structure of the molecule by analyzing the chemical environment of its hydrogen and carbon atoms.[11]
- FT-IR: Fourier-Transform Infrared spectroscopy is used to identify the functional groups present in the molecule. For **(s)-2-benzylaziridine**, characteristic peaks for N-H stretching (around 3280 cm⁻¹) and C-H bonds would be expected.[11]

Biological Activity and Applications


The aziridine ring is a structural motif found in numerous biologically active compounds, including natural products and synthetic drugs.[12] Aziridine-containing compounds are known to exhibit antitumor and antibacterial properties.[12]

(s)-2-Benzylaziridine serves as a versatile chiral building block in organic synthesis. It is used as a reagent in the synthesis of:

- Renin inhibitors[13]

- Taurine derivatives[13]
- Cannabinoid type 2 (CB2) receptor agonists[13]

Its ability to undergo nucleophilic ring-opening reactions allows for the stereoselective introduction of amino groups, making it highly valuable in the development of new chiral drugs. [1]

[Click to download full resolution via product page](#)

Caption: Decision logic for responding to a chemical spill.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 2-Benzylaziridine | C9H11N | CID 103025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-2-Benzyl-aziridine | 73058-30-7 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. (S)-2-BENZYL-AZIRIDINE [m.chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. ashp.org [ashp.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. rsc.org [rsc.org]
- 12. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (S)-2-BENZYL-AZIRIDINE | 73058-30-7 [chemicalbook.com]
- To cite this document: BenchChem. [(s)-2-Benzylaziridine: A Comprehensive Technical Guide to Safety and Handling]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b106299#safety-and-handling-of-s-2-benzylaziridine\]](https://www.benchchem.com/product/b106299#safety-and-handling-of-s-2-benzylaziridine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com